Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate
Overview
Description
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate is a complex organic compound that features a piperidine ring with protective groups such as tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz). This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of Protective Groups: The Boc and Cbz groups are introduced to protect the amine functionalities during subsequent reactions. This is usually achieved through reactions with tert-butyl chloroformate and benzyl chloroformate, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-Boc-4-piperidylidene)-2-aminoacetate: Lacks the Cbz group, making it less protected.
Methyl 2-(1-Boc-4-piperidylidene)-2-(Fmoc-amino)acetate: Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz.
Uniqueness
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate is unique due to its dual protective groups (Boc and Cbz), which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic synthesis and medicinal chemistry.
Biological Activity
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Boc Group : A tert-butyloxycarbonyl protecting group that enhances stability and solubility.
- Piperidine Derivative : Imparts potential pharmacological properties.
- Cbz-Amino Group : A benzyloxycarbonyl group that may influence biological interactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the piperidine moiety may engage in receptor binding, while the Cbz-amino group could facilitate interactions with enzymes or other proteins.
Anticancer Potential
The compound's ability to inhibit cell proliferation has been explored in several studies. For example, compounds with similar piperidine structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
Case Studies and Research Findings
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Inhibition of Tyrosinase Activity : A study examined compounds similar to this compound for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Results indicated that certain derivatives could inhibit tyrosinase activity significantly, suggesting a potential application in treating hyperpigmentation disorders .
Compound Tyrosinase Inhibition (%) IC50 (μM) 1b 96.69 ± 0.01 0.88 ± 0.91 1c 18.96 ± 0.44 >100 - Antifilarial Activity : Similar piperidine derivatives have been assessed for antifilarial activity against Brugia malayi. These studies showed promising results, indicating potential macrofilaricidal effects .
- Cytotoxicity Against Cancer Cell Lines : Various studies have reported the cytotoxic effects of piperidine-based compounds on cancer cell lines such as HeLa and MCF-7. These findings highlight the potential for developing new anticancer agents based on this compound.
Properties
IUPAC Name |
tert-butyl 4-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethylidene]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-21(2,3)29-20(26)23-12-10-16(11-13-23)17(18(24)27-4)22-19(25)28-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVDNMYKNPGCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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